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molecular formula C17H20N2O B8634379 3-amino-N-(3-isopropyl-phenyl)-4-methyl-benzamide

3-amino-N-(3-isopropyl-phenyl)-4-methyl-benzamide

Cat. No. B8634379
M. Wt: 268.35 g/mol
InChI Key: WADYZOOHHVCFEI-UHFFFAOYSA-N
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Patent
US08476434B2

Procedure details

To N-(3-Isopropyl-phenyl)-4-methyl-3-nitro-benzamide (3.00 g, 0.010 mol) dissolved in EtOAc (60 mL) in a 100 mL round bottom flask was added Pd/C (10%, 250 mg). The flask was capped with a rubber septum and flushed with H2 gas through a balloon/needle. Positive H2 pressure was applied through the balloon/needle and reaction was stirred vigorously at room temperature for 3 days. TLC indicated clean conversion of starting material. The reaction was filtered through a pad of sand/celite. After concentration, the mixture was purified by silica gel chromatography to afford a slightly orange oil. Trituration with a mixture of hexanes and EtOAc afforded the title compound as an off-white solid. MS m/z 269=[M+H]+. Calc'd for C17H20N2O: 268.36.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
250 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:22])[C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[C:14]([N+:19]([O-])=O)[CH:13]=2)[CH:7]=[CH:8][CH:9]=1)([CH3:3])[CH3:2]>CCOC(C)=O.[Pd]>[NH2:19][C:14]1[CH:13]=[C:12]([CH:17]=[CH:16][C:15]=1[CH3:18])[C:11]([NH:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH:1]([CH3:3])[CH3:2])[CH:5]=1)=[O:22]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)C=1C=C(C=CC1)NC(C1=CC(=C(C=C1)C)[N+](=O)[O-])=O
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred vigorously at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was capped with a rubber septum
CUSTOM
Type
CUSTOM
Details
flushed with H2 gas through a balloon/needle
CUSTOM
Type
CUSTOM
Details
Positive H2 pressure was applied through the balloon/needle and reaction
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of sand/celite
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the mixture was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to afford a slightly orange oil

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC=1C=C(C(=O)NC2=CC(=CC=C2)C(C)C)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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